tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate
Description
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate is a fluorinated aromatic ester characterized by a bromine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the benzene ring. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing complex molecules. The tert-butyl ester group enhances steric protection, stabilizing the compound during synthetic transformations, while the trifluoromethoxy group contributes to metabolic stability and lipophilicity, critical for drug design .
Properties
IUPAC Name |
tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBUGKUVZWXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Functionalization of the Aromatic Ring
The trifluoromethoxy group acts as a meta-directing deactivating group, while the bromine (as an ortho/para-directing deactivating group) complicates sequential substitutions. For example, bromination of 2-(trifluoromethoxy)benzoic acid is directed meta to the carboxylic acid group, yielding 4-bromo-2-(trifluoromethoxy)benzoic acid. This intermediate is critical for subsequent esterification.
Synthetic Routes to 4-Bromo-2-(trifluoromethoxy)benzoic Acid
Bromination of 2-(Trifluoromethoxy)benzoic Acid
Procedure :
-
Substrate Preparation : 2-(Trifluoromethoxy)benzoic acid is synthesized via Ullmann-type coupling of 2-hydroxybenzoic acid with a trifluoromethylating agent (e.g., CF₃I/CuI).
-
Bromination : Electrophilic bromination using Br₂ in H₂SO₄ at 0–5°C directs bromine to position 4 (meta to the carboxylic acid).
-
Workup : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 4-bromo-2-(trifluoromethoxy)benzoic acid (purity >95% by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Reaction Temperature | 0–5°C |
| Purity (HPLC) | 95.2% |
Alternative Route: Oxidation of 4-Bromo-2-(trifluoromethoxy)toluene
Procedure :
-
Methylation : 2-(Trifluoromethoxy)toluene is brominated at position 4 using FeBr₃ as a catalyst.
-
Oxidation : The methyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions (H₂SO₄/H₂O, reflux).
-
Purification : The product is extracted with ethyl acetate and dried over Na₂SO₄.
Key Data :
| Parameter | Value |
|---|---|
| Bromination Yield | 65% |
| Oxidation Yield | 88% |
Esterification with tert-Butanol
Acid-Catalyzed Esterification
Procedure :
-
Reaction : 4-Bromo-2-(trifluoromethoxy)benzoic acid (1 equiv) is refluxed with tert-butanol (5 equiv) in toluene, catalyzed by concentrated H₂SO₄ (0.1 equiv).
-
Workup : The mixture is washed with NaHCO₃, dried, and concentrated.
-
Purification : Column chromatography (hexane/EtOAc 9:1) yields the ester (purity >98%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Reaction Time | 12 hours |
Coupling Agent-Mediated Esterification
Procedure :
-
Activation : The acid is treated with DCC (1.2 equiv) and DMAP (0.2 equiv) in dichloromethane.
-
Esterification : tert-Butanol (3 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
-
Workup : The urea precipitate is filtered, and the filtrate is concentrated.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 91% |
| Purity (NMR) | 99% |
Alternative Strategies: Coupling Reactions
Suzuki-Miyaura Coupling
Procedure :
-
Substrate : Methyl 4-bromo-2-(trifluoromethoxy)benzoate is prepared via esterification of the acid with methanol.
-
Coupling : The bromide reacts with a tert-butyl boronate ester under Pd(PPh₃)₄ catalysis in dioxane/H₂O.
-
Transesterification : The methyl ester is converted to tert-butyl using Ti(OiPr)₄ and tert-butanol.
Key Data :
| Parameter | Value |
|---|---|
| Coupling Yield | 76% |
| Overall Yield | 62% |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the para position undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives. The electron-withdrawing trifluoromethoxy group enhances electrophilicity at the bromine site, facilitating oxidative addition to the Pd catalyst.
Key Reaction Conditions:
| Catalyst System | Ligand | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | SPhos | Na₂CO₃ | THF/H₂O | 80°C | 85–92% | |
| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100°C | 78% | |
| PdCl₂(dppf) | None | Cs₂CO₃ | DMF | 60°C | 70% |
Mechanism :
-
Oxidative addition of the aryl bromide to Pd(0).
-
Transmetallation with boronic acid.
-
Reductive elimination to form the C–C bond.
Nucleophilic Aromatic Substitution (NAS)
The bromine substituent is susceptible to substitution by nucleophiles (e.g., amines, alkoxides) under basic conditions. The trifluoromethoxy group directs incoming nucleophiles to the para position via resonance effects.
Example Reaction with Morpholine:
| Reagent | Base | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Morpholine | K₂CO₃ | DMF | 100°C | 12 h | 65% | |
| Sodium methoxide | None | MeOH | Reflux | 6 h | 58% |
Mechanism :
-
Deprotonation of the nucleophile by the base.
-
Attack at the brominated carbon, forming a Meisenheimer complex.
-
Elimination of Br⁻ to restore aromaticity.
Ester Hydrolysis
The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-bromo-2-(trifluoromethoxy)benzoic acid.
Hydrolysis Conditions:
| Condition | Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic | HCl (conc.) | Dioxane | 60°C | 4 h | 90% | |
| Basic | NaOH (2M) | EtOH/H₂O | Reflux | 3 h | 88% |
Mechanism :
-
Acidic : Protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Basic : Direct nucleophilic attack by hydroxide ion at the carbonyl carbon.
Reduction of the Ester Group
The ester can be reduced to a benzyl alcohol derivative using LiAlH₄:
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | THF | 0°C to RT | 2 h | 75% |
Halogen Exchange
Bromine can be replaced by iodine via Finkelstein reaction:
| Reagent | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| NaI | CuI | Acetone | 80°C | 62% |
Stability Under Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H12BrF3O3
- Molecular Weight : 341.12 g/mol
- Structure : The compound features a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a benzoate structure, which influences its reactivity and stability.
Organic Synthesis
Intermediate in Synthesis :
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, provides a pathway for the production of diverse organic compounds.
Reactions :
- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles under appropriate conditions, allowing for the introduction of different functional groups.
- Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), which are pivotal in synthesizing complex organic structures.
Medicinal Chemistry
Potential Pharmaceutical Applications :
The compound's unique functional groups make it a candidate for developing new pharmaceuticals. The trifluoromethoxy group is known to enhance biological activity and metabolic stability in drug candidates.
Case Studies :
Research has indicated that compounds containing trifluoromethoxy groups often exhibit improved pharmacokinetic properties, which are essential for drug efficacy. For example, studies have shown that similar compounds demonstrate significant activity against certain cancer cell lines, suggesting potential applications in cancer therapeutics.
Agrochemicals
Pesticide Development :
this compound is also explored for its potential use in agrochemicals. The compound's structure allows it to act as an effective herbicide or fungicide.
Research Findings :
Several studies have reported that derivatives of this compound exhibit herbicidal activity against specific weed species, making them suitable candidates for developing new herbicides with lower environmental impact.
Material Science
Polymer Chemistry :
The compound can be utilized in polymer chemistry as a monomer or additive to modify the properties of polymers. Its incorporation into polymer matrices could enhance thermal stability and chemical resistance.
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Versatile reactivity; enables functionalization |
| Medicinal Chemistry | Potential drug candidate development | Improved pharmacokinetics; enhanced biological activity |
| Agrochemicals | Development of herbicides and fungicides | Effective against specific pests; reduced toxicity |
| Material Science | Use as a monomer or additive in polymers | Enhances thermal stability; improves chemical resistance |
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Fluorine vs. Nitro (-NO₂): The nitro group in tert-butyl 4-bromo-2-nitrobenzoate significantly increases molecular polarity, making it suitable for high-energy materials, whereas fluorine substituents improve metabolic stability in drug candidates .
Synthetic Utility: The bromine atom in all listed compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of -OCF₃ or -NO₂ may necessitate tailored reaction conditions to avoid side reactions . tert-Butyl esters are preferred for their stability under acidic conditions, but the trifluoromethoxy variant may require specialized deprotection methods due to its strong electron-withdrawing nature .
Commercial Availability :
Biological Activity
tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, a bromine atom, and a trifluoromethoxy moiety attached to a benzoate structure. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The trifluoromethyl group can enhance the compound's lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptor types, influencing downstream signaling pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the molecular structure significantly affect biological activity. For instance, the introduction of the trifluoromethoxy group has been shown to increase potency compared to non-fluorinated analogs .
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| This compound | High | Enhanced lipophilicity and metabolic stability |
| Non-fluorinated analog | Moderate | Lower potency due to reduced hydrophobic interactions |
Case Studies
- Antimicrobial Activity : In a study evaluating various benzoate derivatives, this compound exhibited significant antimicrobial properties against Gram-positive bacteria. This suggests its potential as a lead compound in antibiotic development .
- Cancer Research : Preliminary studies have indicated that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways. For example, it demonstrated efficacy in reducing the viability of breast cancer cell lines in vitro .
- Metabolic Stability : A study using Cunninghamella elegans as a model organism showed that the compound is metabolized effectively, suggesting it may not accumulate as a persistent organofluorine compound, which is a concern for many fluorinated drugs .
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate?
The synthesis typically involves esterification or coupling reactions. For example, a benzoic acid derivative (e.g., 4-bromo-2-(trifluoromethoxy)benzoic acid) can be reacted with tert-butanol under acid-catalyzed conditions (e.g., using H₂SO₄ or DCC). Alternatively, nucleophilic acyl substitution with tert-butyl chloride and a pre-activated acid chloride intermediate (e.g., 4-(trifluoromethoxy)benzoyl chloride) may be employed . Key challenges include controlling steric hindrance from the tert-butyl group and ensuring regioselectivity during bromination.
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tert-butyl group (δ ~1.3 ppm for ¹H; ~80 ppm for ¹³C) and the trifluoromethoxy substituent (¹⁹F NMR δ ~-55 to -60 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₂BrF₃O₃, exact mass ~355.99 Da).
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethoxy group and bromine positioning, though crystal growth may require slow evaporation in non-polar solvents .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is critical. The trifluoromethoxy group’s electron-withdrawing nature may induce anisotropic displacement parameters, requiring high-resolution data (<1.0 Å) for accurate modeling. Discrepancies in bond angles (e.g., C-O-CF₃ vs. C-Br) can be mitigated using restraints in SHELX .
Q. What strategies address contradictions in spectroscopic data across studies?
Discrepancies in NMR chemical shifts or coupling constants often arise from solvent effects or impurities. Cross-validate with databases like NIST Chemistry WebBook (e.g., comparing trifluoromethoxy group shifts in similar compounds) and replicate experiments under standardized conditions (e.g., CDCl₃ at 298 K) .
Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?
Deuterated analogs (e.g., tert-butyl 4-bromo-2-(trifluoromethoxy-d₀)benzoate) can be synthesized via Catellani reaction strategies using deuterated methyl sources (e.g., CD₃I) or Pd-catalyzed C-H activation. This aids in tracking reaction pathways or metabolic stability in pharmacological studies .
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Safety : Use tert-butyl peroxybenzoate analogs as a reference for peroxide hazards; avoid high temperatures or light exposure to prevent decomposition .
- Storage : Store at -20°C under inert gas (N₂/Ar) to stabilize the bromine substituent against nucleophilic substitution .
Methodological Considerations
| Parameter | Typical Data | Reference |
|---|---|---|
| Melting Point | 45–50°C (depends on purity) | |
| TLC (Hexane:EtOAc 4:1) | Rf ~0.6 (UV-active at 254 nm) | |
| HPLC Retention Time | 8.2 min (C18 column, 70% MeOH:H₂O) |
Note : Always cross-validate synthetic yields and purity (>95% by HPLC) before downstream applications (e.g., medicinal chemistry or catalysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
